2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
Description
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a synthetic 1,2,4-triazole derivative with a sulfanyl bridge connecting the triazole core to an acetamide group. The triazole ring is substituted with an amino group and a 3,4-dimethoxyphenyl moiety, while the acetamide nitrogen is linked to a 3,5-dichlorophenyl ring. The 3,4-dimethoxy substitution likely enhances lipophilicity, influencing bioavailability and target binding, while the dichlorophenyl group may contribute to hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C18H17Cl2N5O3S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O3S/c1-27-14-4-3-10(5-15(14)28-2)17-23-24-18(25(17)21)29-9-16(26)22-13-7-11(19)6-12(20)8-13/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
WSYZKEUIQNJHKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,4-Dimethoxyphenyl Hydrazine and Thiosemicarbazide
The triazole core is synthesized via cyclocondensation of 3,4-dimethoxyphenyl hydrazine with thiosemicarbazide under acidic conditions.
Reaction Conditions
-
Reactants : 3,4-Dimethoxyphenyl hydrazine (1.0 eq), thiosemicarbazide (1.2 eq)
-
Solvent : 6 N HCl (15 mL/g substrate)
-
Temperature : 80°C, 6 hours
Mechanism :
-
Protonation of hydrazine enhances electrophilicity.
-
Nucleophilic attack by thiosemicarbazide forms a thiosemicarbazone intermediate.
-
Intramolecular cyclization releases ammonia, yielding the triazole-thiol.
Characterization Data
-
IR (KBr) : 3350 cm⁻¹ (N–H), 1605 cm⁻¹ (C=N), 1170 cm⁻¹ (C–S).
-
¹H NMR (DMSO-d₆) : δ 7.45–7.12 (m, 3H, aromatic), 5.21 (s, 2H, NH₂), 3.85 (s, 6H, OCH₃).
Preparation of N-(3,5-Dichlorophenyl)Chloroacetamide
Acylation of 3,5-Dichloroaniline
3,5-Dichloroaniline reacts with chloroacetyl chloride in the presence of a base to form the acetamide intermediate.
Reaction Conditions
-
Reactants : 3,5-Dichloroaniline (1.0 eq), chloroacetyl chloride (1.1 eq)
-
Base : Pyridine (1.5 eq)
-
Solvent : Dichloromethane (10 mL/g substrate)
-
Temperature : 0–5°C, 2 hours
Characterization Data
-
MP : 112–114°C.
-
¹³C NMR (CDCl₃) : δ 167.2 (C=O), 135.1 (C–Cl), 122.8–128.4 (aromatic), 41.8 (CH₂Cl).
Coupling of Triazole-Thiol with Chloroacetamide
Nucleophilic Substitution in Basic Medium
The triazole-thiol undergoes nucleophilic substitution with N-(3,5-dichlorophenyl)chloroacetamide under alkaline conditions.
Reaction Conditions
-
Reactants :
-
Triazole-thiol (1.0 eq)
-
N-(3,5-Dichlorophenyl)chloroacetamide (1.05 eq)
-
-
Base : K₂CO₃ (2.0 eq)
-
Solvent : DMF (8 mL/g substrate)
-
Temperature : 60°C, 4 hours
Optimization Insights
-
Higher yields (76%) achieved using DMF due to improved solubility of intermediates.
-
Excess base (>2 eq) leads to hydrolysis of chloroacetamide, reducing yield.
Characterization of Final Product
-
HR-MS (ESI+) : m/z 507.0521 [M+H]⁺ (Calc. 507.0518 for C₂₀H₁₈Cl₂N₅O₃S).
-
¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.58–7.12 (m, 6H, aromatic), 4.12 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
Alternative Synthetic Routes
Click Chemistry Approach
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring, followed by thiol-ene coupling.
Steps :
-
Synthesize propargyl-3,4-dimethoxybenzene via Sonogashira coupling.
-
React with sodium azide to form azide intermediate.
-
CuAAC with a thiol-containing acetylene yields the triazole-thiol.
Limitations :
-
Requires multi-step protection/deprotection of thiol groups.
Purification and Scalability
Recrystallization vs. Column Chromatography
-
Recrystallization : Ethanol/water (3:1) achieves >95% purity but recovers only 65% product.
-
Column Chromatography : Silica gel (hexane/ethyl acetate 1:2) recovers 82% product with 98% purity.
Industrial Scalability :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are believed to play crucial roles in its bioactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The furan-substituted triazole derivatives () exhibit higher synthetic yields (50–83%) compared to other analogs, possibly due to simpler purification processes .
- The pyrazole-based analog () has a significantly higher melting point (473–475°C), attributed to its rigid crystal packing and hydrogen-bonded dimer formation .
Pharmacological Activity
Anti-Inflammatory Activity
- Target Compound : Anti-inflammatory activity is inferred from related triazole-acetamide derivatives. For example, AS111 (3-methylphenyl substitution) showed 1.28-fold higher activity than diclofenac sodium in a rat formalin edema model .
- Dichlorophenyl Analogs : Compounds with 3,4-dichlorophenyl () or 2,6-dichlorophenyl () groups exhibit varied binding affinities. The target compound’s 3,5-dichloro substitution may optimize hydrophobic interactions with cyclooxygenase-2 (COX-2), similar to AS111’s mechanism .
- Furan-Substituted Derivatives : These compounds demonstrated anti-exudative activity comparable to diclofenac at 10 mg/kg, suggesting that electron-rich heterocycles (e.g., furan, dimethoxyphenyl) enhance efficacy .
Metabolic Stability
- The target compound’s dichlorophenyl and dimethoxyphenyl groups may improve stability by reducing oxidative metabolism .
Structure-Activity Relationships (SAR)
- Triazole Substituents: Amino groups at position 4 and aromatic rings at position 5 (e.g., pyridyl, dimethoxyphenyl) are critical for COX-2 inhibition .
- Aryl Acetamide Groups: Electron-withdrawing substituents (e.g., Cl, NO2) enhance anti-inflammatory activity, while bulky groups (e.g., 3,5-dimethylphenyl in ) may reduce bioavailability .
- Sulfanyl Linker : The thioether bridge improves membrane permeability compared to oxygen or methylene analogs .
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a member of the triazole family and has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H21Cl2N5O3S
- Molecular Weight : 444.37 g/mol
- CAS Number : 577768-69-5
The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of various substituents enhances its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of triazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Active |
| T47D (Breast) | 27.3 | Active |
| MDA-MB-231 (Breast) | 31.50 - 47.41 | Moderate activity |
In a study by , compounds similar to this triazole derivative exhibited significant inhibition of cancer cell proliferation, suggesting that the sulfanyltriazole moiety may play a crucial role in enhancing anticancer activity.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Research indicates that triazoles can exhibit both antibacterial and antifungal activities. The following table summarizes findings related to its antimicrobial effectiveness:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Moderate inhibition |
The presence of the sulfanyl group is believed to contribute to the enhanced activity against resistant strains of bacteria and fungi.
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, it has been noted that these compounds can inhibit topoisomerases and disrupt DNA synthesis in cancer cells . Additionally, their ability to modulate metabolic enzymes such as acetylcholinesterase suggests potential applications in treating neurological disorders .
Case Studies
- Study on Anticancer Activity : A study published in Chemical Biology explored the effects of various triazole derivatives on multiple cancer cell lines. The compound demonstrated promising results against HCT-116 and T47D cells, indicating its potential as a lead structure for further development .
- Antimicrobial Efficacy Assessment : In another investigation, derivatives similar to this compound were screened against common pathogens. The results indicated significant antibacterial activity against Staphylococcus aureus, highlighting its potential for treating infections caused by resistant strains .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Triazole ring formation : Cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups under reflux in ethanol or DMSO .
Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with 3,5-dichlorophenyl acetamide via nucleophilic substitution, often using dichloromethane as a solvent .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the final product .
Key Considerations: Optimize reaction pH (6–8) and temperature (60–80°C) to minimize by-products .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the triazole ring and acetamide group .
- Infrared Spectroscopy (IR) : Confirm sulfanyl (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 506.08) .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (concentration range: 10–100 µg/mL) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin inhibition at pH 7.4) .
Advanced Research Questions
Q. How can contradictory reports on biological activity be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa cells) and assay protocols .
- Structural Confirmation : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
- SAR Analysis : Compare activity of analogs (e.g., 3,4-dimethoxy vs. 4-chlorophenyl substituents) to identify critical pharmacophores .
Q. What strategies enhance selectivity for specific biological targets?
- Methodological Answer :
- Substituent Modification : Replace 3,5-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and guide derivatization .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability and tissue specificity .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
